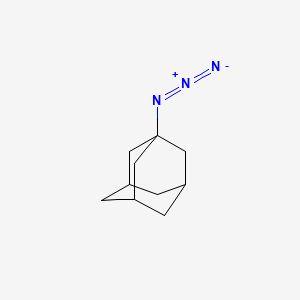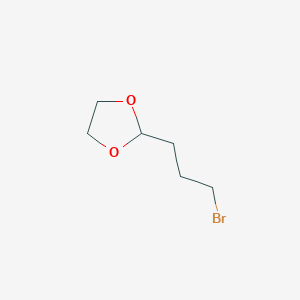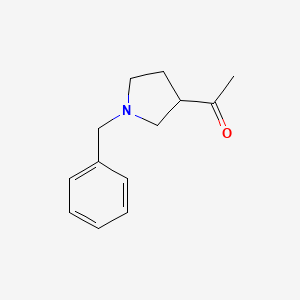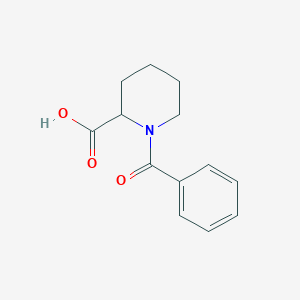
4-amino-5-propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves cyclization reactions, where precursor molecules undergo a reaction to form the triazole ring. For instance, the synthesis of a triazole derivative can be achieved through the cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions. This method provides a basic framework for synthesizing 4-Amino-5-propyl-4H-1,2,4-triazole-3-thiol by potentially substituting appropriate precursors that include the propyl and thiol functionalities (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of this compound and similar compounds is characterized by X-ray diffraction techniques, which provide detailed information on the arrangement of atoms within the molecule. The crystal structure reveals the planarity of the triazole ring and the spatial orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with other molecules. For example, the crystal and molecular structure analysis of a related triazole compound provides insights into the bonding patterns and molecular geometry, which are essential for predicting the behavior of this compound in various chemical environments (Sarala et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups. The amino and thiol groups present on the triazole ring can participate in various chemical reactions, including condensation, substitution, and coordination with metal ions. These reactions allow for the synthesis of a wide range of derivatives with potential biological activities and applications in coordination chemistry. For instance, the reactivity of a related 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol towards carbonyl compounds highlights the potential of this compound to form novel triazolotriazine, triazolotetrazine, and triazolophthalazine derivatives (El-Shaieb et al., 2019).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and stability, are crucial for its handling and application in various fields. These properties are typically determined through experimental studies, including spectroscopic and chromatographic techniques, to ensure the purity and identity of the compound. The synthesis and characterization of related triazole derivatives provide a basis for understanding the physical properties of this compound (Aksyonova-Seliuk et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound, including acidity/basicity, reactivity with other chemical agents, and the ability to form complexes with metals, are essential for its application in synthesis and as a ligand in coordination compounds. Studies on related triazole derivatives offer insights into the electronic structure, bonding, and potential applications of this compound in developing new materials and bioactive molecules (Haddad et al., 2013).
Scientific Research Applications
Heterocyclic Compound Chemistry
4-Amino-5-propyl-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which are widely studied in organic chemistry due to their broad spectrum of biological activity. These derivatives exhibit antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities. Notably, they possess low toxicity, making them promising candidates for researching chemical structures and biological activity, and the targeted search for biologically active substances (Aksyonova-Seliuk et al., 2018).
Synthesis and Structural Features
The synthesis of derivatives of this compound has been extensively researched. For instance, 10 new compounds, derivatives of this class, were synthesized and analyzed using modern instrumental methods such as 1H-NMR spectroscopy and gas chromatography-mass spectrometry. These compounds are crystal substances, insoluble in water, and soluble in organic solvents. Their physical and chemical properties were investigated according to methods listed in the State Pharmacopoeia of Ukraine (Aksyonova-Seliuk et al., 2018).
Biological and Antimicrobial Activities
The antimicrobial activities of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide were evaluated, highlighting the significance of this class in developing antimicrobial agents. The study found that the newly synthesized compounds showed good to moderate antimicrobial activity (Bayrak et al., 2009).
Electrochemical and Corrosion Inhibition Studies
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol, a related compound, was studied as a novel corrosion inhibitor for copper in NaCl solution. It showed high corrosion inhibition efficiency, indicating the potential of this compound derivatives in corrosion inhibition applications (Chauhan et al., 2019).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 1,2,4-triazolo-N-amino-thiols, including compounds similar to this compound, was analyzed. This study provides valuable information for understanding the physical and chemical properties of these compounds, which is crucial for their application in various fields (Sarala et al., 2006).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazoles, have been reported to exhibit a wide range of biological activities, including anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that 1,2,4-triazoles can interact with their targets through non-covalent interactions . The presence of the amino and thiol groups in the molecule could potentially allow for hydrogen bonding and other types of interactions with target proteins, leading to changes in their function.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazoles , it is likely that this compound could influence multiple pathways, depending on the specific targets it interacts with.
Result of Action
Based on the known activities of similar 1,2,4-triazoles , it can be speculated that the compound may exert its effects by modulating the activity of its target proteins, potentially leading to changes in cellular function.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the activity and stability of many compounds .
Biochemical Analysis
Biochemical Properties
4-amino-5-propyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly as a ligand in multistep titration processes. This compound has been shown to bind to the surface of Staphylococcus aureus and inhibit the growth of Aspergillus flavus at low concentrations . It interacts with various enzymes and proteins, including those involved in DNA binding and fluorescence probing. The nature of these interactions often involves coordination through the sulfur and amine groups of the triazole ring, forming stable complexes with metal ions .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used as a fluorescence probe to study protein-DNA interactions, thereby impacting gene expression and cellular responses
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a bidentate ligand, coordinating with metal ions through its sulfur and amine groups . This coordination can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, the compound’s ability to form stable complexes with metal ions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, the compound has been shown to inhibit microbial growth effectively . Higher doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental settings. Threshold effects and potential toxicity must be considered when using this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s role as a ligand in multistep titration processes highlights its involvement in metabolic flux and the regulation of metabolite levels . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn can impact its biochemical activity . Studies have shown that the compound can be effectively transported across cellular membranes, facilitating its distribution within various cellular compartments.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its interactions with biomolecules and its overall biochemical effects. Understanding the mechanisms that govern the compound’s subcellular distribution can provide insights into its functional roles in cellular processes.
properties
IUPAC Name |
4-amino-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-2-3-4-7-8-5(10)9(4)6/h2-3,6H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAXVRKEIASZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352122 | |
| Record name | 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30342-87-1 | |
| Record name | 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-5-PROPYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



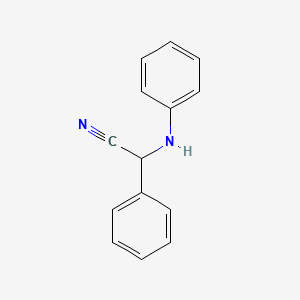

![ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1269493.png)


![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)


